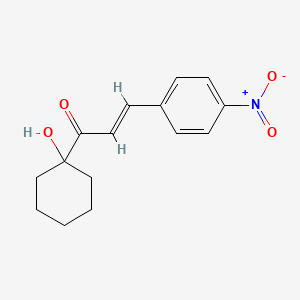
(2E)-1-(1-hydroxycyclohexyl)-3-(4-nitrophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE is an organic compound characterized by the presence of a hydroxycyclohexyl group and a nitrophenyl group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE typically involves the aldol condensation reaction between 1-hydroxycyclohexanone and 4-nitrobenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under controlled temperature conditions to ensure the formation of the desired (E)-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The propenone moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 1-(1-oxocyclohexyl)-3-(4-nitrophenyl)-2-propen-1-one.
Reduction: Formation of (E)-1-(1-hydroxycyclohexyl)-3-(4-aminophenyl)-2-propen-1-one.
Substitution: Formation of various substituted propenone derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-AMINOPHENYL)-2-PROPEN-1-ONE
- (E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
Uniqueness
(E)-1-(1-HYDROXYCYCLOHEXYL)-3-(4-NITROPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both a hydroxycyclohexyl group and a nitrophenyl group, which impart distinct chemical and biological properties. The nitro group, in particular, is known for its electron-withdrawing effects, which can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(E)-1-(1-hydroxycyclohexyl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H17NO4/c17-14(15(18)10-2-1-3-11-15)9-6-12-4-7-13(8-5-12)16(19)20/h4-9,18H,1-3,10-11H2/b9-6+ |
InChI Key |
WFXZDTXXDYWBGR-RMKNXTFCSA-N |
Isomeric SMILES |
C1CCC(CC1)(C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1CCC(CC1)(C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















